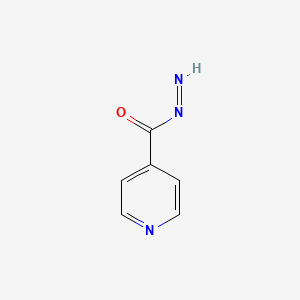

4-(Diazenylcarbonyl)pyridine

Description

Overview of Pyridine-Based Compounds in Contemporary Chemical Science

Pyridine (B92270), a heterocyclic aromatic organic compound, and its derivatives are foundational to numerous areas of chemical science. numberanalytics.comsciencepublishinggroup.com The pyridine ring is a versatile pharmacophore in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including anticancer, and anti-inflammatory properties. numberanalytics.comontosight.airesearchgate.net In materials science, pyridine-based compounds are integral to the development of new materials with tailored optical and electronic properties. ontosight.ai Their ability to act as ligands for metal catalysts also makes them crucial in various synthetic transformations. researchgate.net The unique electronic properties of the pyridine ring, stemming from the presence of the nitrogen atom, influence the reactivity and physical characteristics of the entire molecule. numberanalytics.com

Significance of Diazenyl and Carbonyl Moieties in Organic Chemistry and Materials Science

The chemical character of 4-(Diazenylcarbonyl)pyridine is significantly defined by its two key functional groups: the diazenyl (azo) group and the carbonyl group.

The diazenyl group (-N=N-), is a chromophore responsible for the color of many organic dyes and pigments. wikipedia.orgorientjchem.org Azo compounds, which contain this functional group, are synthesized through a process known as azo coupling, a reaction that has been a cornerstone of the chemical industry for over a century. wikipedia.orgwisdomlib.org Beyond their use as colorants, diazenyl compounds are valuable intermediates in organic synthesis and are researched for their potential in optical materials and as precursors for biologically relevant molecules. orientjchem.orgontosight.ai

The carbonyl group (C=O) is arguably one of the most important functional groups in organic chemistry. byjus.comiitk.ac.in It is a key component of a vast range of molecules, including aldehydes, ketones, carboxylic acids, and their derivatives. allen.in The polarity of the carbon-oxygen double bond makes carbonyl compounds highly reactive and susceptible to nucleophilic attack, a fundamental reaction in the synthesis of more complex organic structures. iitk.ac.inallen.in This reactivity, combined with their widespread presence in nature and industry, underscores the central role of carbonyl compounds in chemical science. numberanalytics.com

Current Research Perspectives on this compound and Structurally Related Analogs

Current research involving this compound, often referred to by its synonym Isoniazid in biological contexts, has significantly focused on its role as an enzyme inhibitor. researchgate.net It has been utilized in structural and functional studies of various enzymes, including ketoreductases, which are involved in polyketide biosynthesis, and peroxidases. researchgate.net These studies are crucial for understanding enzyme mechanisms and for the potential design of new therapeutic agents.

Research on structurally related analogs, such as other pyridine derivatives and azo compounds, is also a vibrant area. The synthesis of novel pyridine derivatives is a continuous effort in the quest for new drugs and functional materials. nih.govorgchemres.org Similarly, the synthesis and application of new azo compounds remain a topic of interest, with applications ranging from advanced dyes to potential antibacterial agents. orientjchem.orgwisdomlib.org The exploration of these analogs provides a broader context for understanding the potential applications and properties of this compound itself.

Rationale for Advanced Research Focus on this compound

The justification for an advanced research focus on this compound stems from a confluence of factors. Its hybrid structure, combining the well-established chemical utility of the pyridine ring with the reactive and chromophoric properties of the diazenyl and carbonyl groups, presents a unique molecular scaffold. The demonstrated activity of this compound as an enzyme inhibitor highlights its potential in biochemical and medicinal chemistry research. researchgate.net

Furthermore, the synthesis of such a molecule, while not explicitly detailed in readily available literature, would likely involve a combination of well-established synthetic methodologies, such as diazotization and coupling reactions common for azo compounds, and reactions involving pyridine carboxylic acid derivatives. wikipedia.orgwiley-vch.de The exploration of its synthesis and further derivatization could lead to a new class of compounds with novel properties and applications. The potential for this molecule to serve as a building block for more complex structures, a probe for biological systems, or a component in new materials provides a strong rationale for its continued and intensified investigation.

Structure

3D Structure

Properties

IUPAC Name |

N-iminopyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLYISKABRUWCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)N=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349670 | |

| Record name | 4-(DIAZENYLCARBONYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69377-64-6 | |

| Record name | 4-(DIAZENYLCARBONYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Diazenylcarbonyl Pyridine and Its Derivatives

Strategies for Constructing the 4-Substituted Pyridine (B92270) Core

The initial and critical phase in the synthesis of 4-(Diazenylcarbonyl)pyridine and its derivatives is the construction of a pyridine ring bearing a suitable functional group or substituent at the C4 position. This substituent serves as a handle for the eventual introduction of the diazenylcarbonyl moiety. Several classical and modern synthetic strategies are employed for this purpose.

The Kröhnke pyridine synthesis is a versatile and widely recognized method for preparing highly functionalized pyridines. wikipedia.org The classical approach involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds (chalcones) in the presence of a nitrogen source, typically ammonium (B1175870) acetate. wikipedia.orgresearchgate.net The mechanism proceeds via a Michael addition, followed by cyclization and aromatization to yield the pyridine ring. wikipedia.org The substitution pattern of the resulting pyridine is determined by the precursors, allowing for the strategic placement of a substituent at the C4 position by selecting an appropriately substituted α,β-unsaturated carbonyl compound.

Modern adaptations have significantly improved the efficiency and environmental footprint of the Kröhnke synthesis. These include the use of microwave irradiation, which can dramatically reduce reaction times, and solvent-free conditions. nih.govresearchgate.net For instance, a protocol utilizing a TMSOTf/HMDS system under microwave conditions has been developed for the intermolecular cyclization of chalcones to form 2,4,6-triarylpyridines. nih.gov The adaptability of the Kröhnke synthesis makes it a powerful tool for creating diverse pyridine scaffolds, including those that can serve as precursors to this compound. researchgate.net

Table 1: Modern Variations of the Kröhnke Pyridine Synthesis

| Method/Catalyst System | Key Features | Reference |

| Microwave Irradiation | Reduced reaction times, improved efficiency. | nih.govresearchgate.net |

| TMSOTf/HMDS | Efficient intermolecular cyclization of chalcones. | nih.gov |

| Solvent-Free Conditions | Environmentally friendly, simplified workup. | ijpsonline.com |

| Aqueous Media | One-pot synthesis of 4'-aryl-terpyridines. | wikipedia.org |

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multicomponent reaction that remains one of the most important methods for constructing the pyridine ring. scispace.comwikipedia.org The standard reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.org A key feature of this synthesis is that the aldehyde component directly becomes the substituent at the C4 position of the resulting pyridine ring. nih.gov The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which must be subsequently oxidized to achieve the aromatic pyridine scaffold. wikipedia.org Common oxidizing agents include nitric acid, chromium trioxide, or manganese dioxide. wikipedia.org

Over the years, numerous catalytic variations have been developed to improve yields, shorten reaction times, and employ milder, more environmentally benign conditions. researchgate.net These include the use of solid-state catalysts like Montmorillonite K10 clay, often in conjunction with microwave irradiation, and procedures in aqueous media. wikipedia.orgresearchgate.net The choice of an aldehyde with a protected or latent functional group allows for the synthesis of a 4-substituted pyridine that can later be elaborated into the target diazenylcarbonyl moiety.

Table 2: Selected Catalysts and Conditions for Hantzsch Pyridine Synthesis

| Catalyst/Condition | Description | Reference |

| Microwave Irradiation | Accelerates both DHP synthesis and subsequent aromatization. | nih.gov |

| Montmorillonite K10 Clay | Efficient, reusable solid acid catalyst. | researchgate.net |

| p-Toluenesulfonic acid (PTSA) | Catalyzes the reaction in aqueous micelles under ultrasonic irradiation. | wikipedia.org |

| Zeolite Catalysts (e.g., H-Beta) | Used in three-component condensations to form pyridines and picolines. | nih.govresearchgate.net |

| Tin(II) Chloride (SnCl₂) | Precatalyst for MCR synthesis of pyridines in water. | nih.govresearchgate.net |

Beyond the classical named reactions, a plethora of other multicomponent reactions (MCRs) have been developed for the one-pot synthesis of highly substituted pyridines. bohrium.com These reactions are highly valued for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. researchgate.net A common strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or a β-keto ester), and a nitrogen source (like ammonium acetate) in the presence of a catalyst. nih.govresearchgate.net

These MCRs can be designed to be highly chemo- and regioselective, allowing for precise control over the substitution pattern. researchgate.net For example, a four-component reaction of aldehydes, β-keto esters, anilines, and malononitrile catalyzed by SnCl₂ in water has been shown to produce a range of polysubstituted pyridines. researchgate.net The versatility in the choice of starting materials, particularly the aldehyde, makes MCRs a powerful strategy for constructing a 4-substituted pyridine core suitable for further functionalization. arkat-usa.org

Advanced strategies for pyridine synthesis include ring expansion and various cyclization reactions, which offer conceptually novel pathways to the pyridine core. baranlab.org While often less utilized than condensation methods, these approaches can provide access to unique substitution patterns. baranlab.org One such method involves the rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This reaction, when performed with a vinyldiazomethane, leads to a rearranged dihydropyridine (B1217469) intermediate that can be oxidized to the corresponding highly functionalized pyridine in a one-pot procedure. nih.gov

Other approaches include the electrocyclization of azatrienes and various photocatalytic radical-induced cyclization reactions. organic-chemistry.orgrsc.org For instance, a 6π-3-azatriene electrocyclization is a key step in a one-pot synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org Ring expansion of smaller cyclic systems, such as cyclobutenes, has also been reported as a viable, albeit less common, route. researchgate.net These methods represent the cutting edge of heterocyclic synthesis, providing powerful alternatives for the construction of complex pyridine frameworks. rsc.org

Installation and Functionalization of the Diazenylcarbonyl Moiety at the Pyridine C4 Position

Once the 4-substituted pyridine core is established, the next critical step is the introduction of the diazenylcarbonyl group (–C(=O)N=N–). This is typically achieved through functional group transformations, with diazo-coupling reactions being the most prominent method.

Diazo-coupling reactions are the cornerstone for forming azo compounds (R-N=N-R'). The reaction involves an electrophilic aromatic substitution where a diazonium salt (Ar-N₂⁺) acts as the electrophile, attacking an electron-rich coupling partner. libretexts.org To synthesize a this compound derivative, a logical and documented precursor is isonicotinic acid hydrazide (isoniazid), which provides the required pyridyl-carbonyl framework. modernscientificpress.combohrium.com

The general synthetic sequence can be described as follows:

Formation of the Diazonium Salt : An aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form the corresponding aryl diazonium salt. jocrehes.commasterorganicchemistry.com

Coupling Reaction : The cold solution of the freshly prepared diazonium salt is then added to a solution of the coupling partner, in this case, isonicotinic acid hydrazide. modernscientificpress.comorientjchem.org The coupling reaction joins the aryl diazonium group with the hydrazide, forming a new N-N bond and ultimately yielding an azo-isonicotinohydrazide derivative. modernscientificpress.comorientjchem.org

This method has been successfully employed to synthesize new azo-isonicotinohydrazide derivatives, which are structurally analogous to this compound. orientjchem.org The reaction of 4-antipyrinyldiazonium chloride with isonicotinic acid hydrazide is a specific example of this transformation. modernscientificpress.com The versatility of this approach allows for a wide range of substituents on the aryl part of the diazenyl group, depending on the aromatic amine used as the starting material for the diazonium salt.

Carbonylation Reactions for Carbonyl Moiety Formation

The introduction of a carbonyl group onto the pyridine ring is a crucial step in the synthesis of this compound. Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for this transformation, offering a direct route to acylpyridines. These reactions typically involve the coupling of a pyridine derivative with carbon monoxide and a suitable coupling partner.

One notable approach involves the palladium-catalyzed carbonylative coupling of (hetero)arenes with aryl- or vinyl-triflates. The use of a large bite-angle ligand, such as Xantphos, on the palladium catalyst is key to activating the relatively strong C(sp²)–OTf bond for carbonylation. The pyridine additive in these reactions serves not only as a base but also as a crucial building block, leading to the formation of highly reactive N-acyl pyridinium (B92312) salts as intermediates. These intermediates can then be exploited to achieve efficient synthesis of ketones.

Another strategy involves the palladium-catalyzed carbonylation of aryl halides in the presence of 4-dimethylaminopyridine (B28879) (DMAP). This method allows for the generation of electrophilic aroyl-DMAP salts, which are highly reactive acylating agents. The reaction is scalable and produces products with low levels of impurities, as the aroyl-DMAP salts often precipitate from the reaction mixture as they are formed. These activated carboxylic acid derivatives can then react with a variety of nucleophiles.

The table below summarizes key aspects of palladium-catalyzed carbonylation reactions for the formation of carbonyl moieties on pyridine rings.

Table 1: Palladium-Catalyzed Carbonylation Reactions for Pyridine Functionalization

| Catalyst System | Substrates | Key Features | Product Type |

|---|---|---|---|

| Pd/Xantphos | (Hetero)arenes, Aryl/Vinyl-Triflates | Large bite-angle ligand, formation of N-acyl pyridinium salt intermediates. | Aryl Ketones |

| Pd/PtBu3/DMAP | Aryl Halides, Carbon Monoxide | Formation of electrophilic aroyl-DMAP salts, scalable, low impurities. | Activated Carboxylic Acid Derivatives |

| PdI2/KI | Functionalized Alkynes | Oxidative cyclocarbonylation-alkoxycarbonylation. | Carbonylated Heterocycles |

| Pd(OAc)2 | N-Aryl-2-aminopyridines | Intramolecular C-H pyridocarbonylation. | 11H-pyrido[2,1-b]quinazolin-11-ones |

Selective C-H Functionalization Strategies for Direct Coupling

Direct C-H functionalization has become a cornerstone of modern synthetic chemistry, offering an atom-economical and efficient way to construct complex molecules. In the context of this compound, these strategies allow for the direct coupling of various groups to the pyridine ring, bypassing the need for pre-functionalized starting materials.

Several transition-metal catalyzed methods have been developed for the direct arylation of pyridines. For instance, Rh(I)-catalyzed direct arylation provides a rapid route to bis(hetero)aryl products from readily available starting materials. Palladium catalysis has also been extensively used. For example, the use of carboxylic acids as directing groups facilitates the Pd-catalyzed C-H arylation of pyridines at the C3 and C4 positions. This methodology is advantageous as it can utilize inexpensive chloro- and bromoarenes as coupling partners and the carboxylic acid directing group can be removed in a one-pot sequence. Nickel-catalyzed direct arylation of pyridinium ions has also been reported as a cost-effective method.

The development of methods for selective C4-functionalization of pyridines is particularly important. One approach utilizes N-aminopyridinium salts as electrophiles, which react with electron-rich (hetero)arenes at room temperature in the presence of a base to afford C4-arylated pyridines with high selectivity. This method avoids the need for transition metal catalysts or oxidants.

The table below provides an overview of different C-H functionalization strategies for pyridine derivatization.

Table 2: Selective C-H Functionalization of Pyridines

| Method | Catalyst/Reagent | Position Selectivity | Key Features |

|---|---|---|---|

| Direct Arylation | Rh(I) complexes | Ortho-position | Rapid synthesis of bis(hetero)aryl compounds. |

| Direct Arylation | Pd-catalyst with carboxylic acid directing group | C3 and C4 positions | Utilizes inexpensive aryl halides, traceless directing group. |

| Direct Arylation | Ni-catalyst | C3 position | Cost-effective, uses air-stable nickel precursors. |

| Nucleophilic (Hetero)arylation | N-aminopyridinium salts, base | C4 position | Mild conditions, catalyst-free, high selectivity. |

| Di-arylation | Pd-catalyst, (MeO)2SO2, Cu2O | 2- and 6-positions | Transient activator strategy, forms symmetric 2,6-diarylpyridines. |

Derivatization and Post-Synthetic Modification of this compound

The nitrogen atom in the pyridine ring of this compound is a key site for selective functionalization, influencing the electronic properties and reactivity of the entire molecule. Alkylation of the pyridine nitrogen is a common modification. For instance, pyridine N-oxides can be alkylated using Grignard reagents, followed by treatment with acetic anhydride (B1165640) to yield 2-substituted pyridines. Alternatively, using DMF instead of acetic anhydride in the second step can yield 2-substituted pyridine N-oxides, which can be further functionalized.

The reaction of 2,6-bis(α-iminoalkyl)pyridines with organometallic reagents like MeLi, MgR₂, and ZnR₂ can lead to exclusive N-alkylation. Interestingly, some of these N-alkylated products can undergo further rearrangement to 2-alkylated species. More recently, visible light-induced methods using N-alkoxypyridinium salts have emerged as an efficient way to achieve pyridine alkylation under mild conditions.

Another approach to functionalize the pyridine nitrogen involves the formation of pyridinium salts. For example, N-acyl pyridinium salts can be generated through palladium-catalyzed carbonylation in the presence of a pyridine base. These salts are potent acylating agents.

The diazenyl (azo) and carbonyl groups of this compound offer additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The carbonyl group, being an electrophilic center, is susceptible to nucleophilic attack. This allows for a variety of transformations. For example, reduction of the carbonyl group can be achieved using various reducing agents. The Wolff-Kishner reduction, which involves reaction with hydrazine (B178648) and a base at high temperatures, can completely deoxygenate the carbonyl to a methylene group. Metal hydride reagents are also commonly used for carbonyl reductions. The carbonyl group can also react with nucleophiles like alcohols and amines to form esters and amides, respectively.

The diazenyl group, while generally more stable, can also undergo reactions. For example, the azo linkage can be reduced to the corresponding hydrazine or cleaved under certain reductive conditions.

The synthesis of functionalized analogs of this compound is crucial for establishing structure-property relationships. By systematically modifying different parts of the molecule, researchers can probe how structural changes influence its chemical and physical properties.

For example, a series of tetracyclic diazaphenothiazine analogues were synthesized by reacting 1-methyl-3-benzoylthio-4-butylthioquinolinium chloride with various substituted 3-aminopyridines. The substituents on the pyridine ring were found to influence the cyclization reaction's direction and mechanism. The cytotoxic activities of these new derivatives were then evaluated to understand how structural modifications impacted their biological properties.

In another study, a Hantzsch-type synthesis was employed to create 2,3,5,6-tetrasubstituted pyridines using rongalite as a C1 unit. This method demonstrated broad functional group tolerance and was applied to the synthesis of terpyridine derivatives, which are important ligands in coordination chemistry.

The table below illustrates examples of how the synthesis of analogs can be used to study structure-property relationships.

Table 3: Synthesis of Functionalized Analogs for Structure-Property Studies

| Parent Compound/Scaffold | Modification Strategy | Studied Property | Reference |

|---|---|---|---|

| Quinobenzothiazines | Replacement of benzene (B151609) with substituted pyridine | Cytotoxic activity | |

| Pyridine | Hantzsch-type synthesis with rongalite | Ligand properties for metal-organic frameworks | |

| Imidazo[4,5-b]pyridines | Varied substitutions on the core | Kinase inhibition and other biological activities | |

| Pyridine N-oxides | Alkylation with Grignard reagents | Synthetic utility for complex molecule synthesis |

Green Chemistry and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and improve sustainability. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

One key area of focus is the use of greener solvents. For example, a proline-mediated Knoevenagel condensation for the synthesis of p-hydroxycinnamic diacids was successfully carried out in ethanol, a more environmentally friendly solvent than the traditionally used pyridine. The use of ionic liquids as recyclable solvents and catalysts has also been explored for the synthesis of tetrahydropyridine (B1245486) derivatives.

Microwave-assisted synthesis has emerged as a green chemistry tool that can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. Multicomponent reactions, which allow for the formation of complex molecules in a single step from multiple starting materials, are another cornerstone of green synthesis due to their high atom economy. For instance, a one-pot, four-component reaction under microwave irradiation has been used for the efficient synthesis of 3-pyridine derivatives.

The use of reusable heterogeneous catalysts, such as graphitic carbon nitride (g-C₃N₄), also contributes to more sustainable synthetic processes by simplifying product purification and reducing waste. Biocatalytic methods, employing enzymes, offer a highly sustainable alternative to traditional chemical synthesis for producing pyridine derivatives.

The table below highlights various green chemistry approaches applicable to the synthesis of pyridine-containing compounds.

Table 4: Green Chemistry Approaches in Pyridine Synthesis

| Green Chemistry Principle | Approach | Example Application | Benefits |

|---|---|---|---|

| Use of Greener Solvents | Replacing hazardous solvents with benign alternatives. | Proline-mediated condensation in ethanol. | Reduced toxicity and environmental impact. |

| Alternative Energy Sources | Utilizing microwave irradiation. | One-pot synthesis of 3-pyridine derivatives. | Shorter reaction times, higher yields. |

| Atom Economy | Employing multicomponent reactions. | Four-component synthesis of pyridine derivatives. | High synthetic efficiency, reduced waste. |

| Catalysis | Using reusable heterogeneous catalysts. | Synthesis of chromeno[2,3-b]pyridine with g-C₃N₄. | Easy catalyst separation and reuse, less waste. |

| Use of Renewable Feedstocks | Utilizing biocatalysts. | Enzymatic synthesis of pyridine derivatives. | Sustainable and environmentally friendly. |

Chemical Reactivity and Mechanistic Studies of 4 Diazenylcarbonyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. quimicaorganica.org This deactivation is further intensified in 4-(diazenylcarbonyl)pyridine by the presence of the strongly electron-withdrawing diazenylcarbonyl group at the 4-position.

The reactivity of pyridine towards electrophiles is significantly lower than that of benzene (B151609) and requires harsh reaction conditions. quimicaorganica.org When substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.org In the case of this compound, the diazenylcarbonyl substituent would further destabilize any cationic intermediate formed during electrophilic attack, making such reactions extremely challenging.

A common strategy to enhance the reactivity of pyridines towards EAS is the formation of a pyridine N-oxide. quimicaorganica.org The N-oxide group is electron-donating and directs incoming electrophiles to the 4-position. quimicaorganica.org However, this approach is not applicable for the functionalization of this compound at other positions on the ring, as the 4-position is already substituted. Studies on 4-acetylpyridine (B144475) N-oxide have shown that nitration can occur at the 2-position, driven by the electron-withdrawing and meta-directing acetyl group. oaji.net A similar reactivity pattern could be anticipated for the N-oxide of this compound, though no specific examples are documented.

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Outcome | Rationale |

| Nitration | HNO₃/H₂SO₄ | No reaction or very low yield | Extreme deactivation of the pyridine ring. |

| Halogenation | X₂/FeX₃ | No reaction or very low yield | Extreme deactivation of the pyridine ring. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction | Deactivation and complexation of the Lewis acid with the pyridine nitrogen. |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | No reaction | Deactivation and complexation of the Lewis acid with the pyridine nitrogen. |

Nucleophilic Additions and Substitutions Involving the Pyridine and Carbonyl Moieties

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) on pyridines preferentially occurs at the 2- and 4-positions, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comquimicaorganica.orgwikipedia.org

For this compound, the 4-position is activated towards nucleophilic attack. If the diazenylcarbonyl group can function as a suitable leaving group, SNAr reactions could provide a pathway for the introduction of various nucleophiles at this position. The viability of this process would depend on the stability of the departing diazenylcarbonyl anion. The mechanism for such a reaction would proceed via an addition-elimination pathway, where the rate-determining step is typically the initial attack of the nucleophile. chemistrysteps.comyoutube.com

The carbonyl group within the this compound moiety is also a prime site for nucleophilic attack. Similar to other ketones and aldehydes, the carbonyl carbon is electrophilic and can react with a wide range of nucleophiles, including organometallic reagents, hydrides, and amines. These reactions would lead to the formation of a tetrahedral intermediate, which could then be protonated to yield an alcohol or undergo further transformations.

Table 2: Potential Nucleophilic Reactions of this compound

| Reaction Type | Nucleophile | Potential Product(s) | Moiety Involved |

| Nucleophilic Aromatic Substitution | R-NH₂ | 4-Aminopyridine derivative | Pyridine Ring |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary alcohol | Carbonyl Group |

| Reduction | NaBH₄ | Secondary alcohol | Carbonyl Group |

| Imine Formation | R-NH₂ | Imine derivative | Carbonyl Group |

Redox Chemistry of the Diazenyl Group and its Implications

The diazenyl group (-N=N-) is a key player in the redox chemistry of this compound. Aryl diazenes can undergo both reduction and oxidation reactions, leading to a variety of products with different oxidation states of the nitrogen atoms.

Reduction of the diazenyl group is a common transformation. Catalytic hydrogenation or the use of chemical reducing agents can convert the azo compound into the corresponding hydrazine (B178648). Further reduction can lead to the cleavage of the N-N bond, yielding two primary amines. The specific products obtained often depend on the reaction conditions and the nature of the reductant.

The electrochemical synthesis of 1,2-disubstituted diazenes via anodic oxidation of sulfamides has been reported, highlighting the accessibility of the diazenyl moiety through oxidative pathways. acs.org While less common for aryl diazenes, oxidation can lead to the formation of azoxy compounds. The redox potential of the diazenyl group in this compound will be influenced by the electron-withdrawing nature of both the pyridine ring and the carbonyl group, likely making it more susceptible to reduction.

Reactivity and Transformations of the Carbonyl Moiety

The carbonyl group in this compound is a versatile functional handle for a variety of chemical transformations. Its reactivity is largely governed by its electrophilic character.

Nucleophilic addition reactions are the most common transformations of the carbonyl group. A wide array of nucleophiles, such as organolithium and Grignard reagents, can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup. Reduction with hydride reagents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol.

The carbonyl group can also undergo condensation reactions. For instance, reaction with primary amines can lead to the formation of imines, while reaction with hydroxylamine (B1172632) would produce an oxime. These transformations are often catalyzed by acid or base.

Furthermore, the diazo group's proximity to the carbonyl in the diazenylcarbonyl moiety could lead to unique reactivity. For instance, decomposition of diazo ketones, often promoted by heat or a metal catalyst, can generate acyl carbenes. These highly reactive intermediates can undergo a variety of transformations, including the Wolff rearrangement to form ketenes. libretexts.org

Radical Reactions and Their Pathways for Functionalization

Recent advances in synthetic methodology have highlighted the utility of radical reactions for the functionalization of pyridines. rsc.orgnih.gov These methods offer alternative pathways to introduce substituents onto the pyridine ring, often with regioselectivity that is complementary to traditional ionic reactions.

For 4-substituted pyridines, radical functionalization can be directed to various positions. Site-selective C-H acylation of pyridinium (B92312) derivatives has been achieved through photoredox catalysis, allowing for the introduction of acyl groups at either the C2 or C4 positions depending on the nature of the N-substituent on the pyridinium salt. acs.org This suggests that this compound, after conversion to a suitable pyridinium salt, could be a substrate for such transformations.

Acyl-1,4-dihydropyridines have emerged as effective sources of acyl radicals under photochemical, thermal, or electrochemical conditions. mdpi.com These radicals can participate in a variety of addition reactions. This body of work suggests that derivatization of the pyridine nitrogen in this compound could open up pathways for radical-mediated functionalization.

Comprehensive Mechanistic Studies of Key Organic Transformations

The mechanisms of the key transformations of this compound can be understood by drawing on well-established principles of physical organic chemistry and studies of analogous systems.

Nucleophilic Aromatic Substitution (SNAr): The mechanism of nucleophilic aromatic substitution at the 4-position would proceed through a two-step addition-elimination pathway. nih.govresearchgate.net

Addition: The nucleophile attacks the C4 carbon of the pyridine ring, which is π-deficient, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.

Elimination: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the diazenylcarbonyl moiety. The rate of this step depends on the stability of the leaving group.

Radical Acylation: A plausible mechanism for the radical acylation of a pyridinium derivative of this compound, based on photoredox catalysis, would involve the following steps: acs.org

Initiation: A photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process with an N-substituted pyridinium salt to generate a radical.

Hydrogen Atom Transfer (HAT): The generated radical abstracts a hydrogen atom from an aldehyde to form an acyl radical.

Radical Addition: The acyl radical adds to the pyridinium substrate at either the C2 or C4 position.

Propagation/Termination: The resulting radical intermediate is then converted to the final product through a series of steps that may involve deprotonation and further redox events to regenerate the photocatalyst.

The Future of Functional Molecules: Charting a Course for this compound

The scientific community stands at the precipice of unlocking the full potential of novel functional molecules, and among them, this compound emerges as a compound of significant interest for future research and development. While detailed experimental data on this specific molecule remains nascent in publicly accessible literature, its structural motifs—a pyridine ring coupled with a diazenylcarbonyl group—suggest a rich landscape for exploration across various scientific disciplines. This article outlines forward-looking research trajectories and interdisciplinary perspectives that could propel this compound from a chemical entity to a cornerstone of advanced materials and technologies.

Q & A

Q. How can the synthesis of 4-(Diazenylcarbonyl)pyridine be optimized for higher yield and purity?

Methodological Answer: The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura, using palladium catalysts (e.g., Pd/C) and boronic acid derivatives. Key steps include:

- Reaction Conditions: Use dimethylformamide (DMF) as a solvent at 80–100°C under inert atmosphere .

- Purification: Column chromatography on silica gel followed by recrystallization from ethanol/water mixtures improves purity .

- Catalyst Optimization: Varying Pd loadings (0.5–2 mol%) can balance cost and efficiency. Post-reaction filtration through Celite removes residual catalyst .

Q. What techniques are recommended for characterizing the crystal structure of this compound derivatives?

Methodological Answer:

- X-ray Diffraction (XRD): Resolve intermolecular interactions (e.g., C–H⋯π, π–π stacking) with a resolution limit of ≤0.8 Å. For example, π–π interactions in anthracene derivatives show centroid distances of ~3.6 Å .

- Hydrogen Bonding Analysis: Measure C–H⋯N/C distances (e.g., 2.74 Å in pyridine rings) using SHELXTL software .

- Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen (10°C/min) confirms decomposition thresholds .

Q. How can reactive derivatives of this compound be synthesized for functionalization studies?

Methodological Answer:

- Hydrazinyl Derivatives: React with hydrazine hydrate in ethanol under reflux to introduce -NH-NH2 groups. Monitor progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .

- N-Oxide Formation: Treat with m-chloroperbenzoic acid (mCPBA) in dichloromethane. Confirm oxidation via FT-IR (loss of C=O stretch at 1700 cm⁻¹) .

Advanced Research Questions

Q. How can the biological activity of this compound derivatives be systematically evaluated?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., trypsin inhibition) with IC50 determination. Pre-incubate derivatives (1–100 µM) with enzyme and substrate (e.g., Boc-Gln-Ala-Arg-AMC) .

- Binding Affinity Studies: Surface plasmon resonance (SPR) with immobilized receptors (e.g., EGFR). Analyze kinetics (ka/kd) at concentrations 0.1–10 µM .

- Cellular Uptake: Label derivatives with FITC and quantify intracellular fluorescence via flow cytometry .

Q. What mechanistic pathways govern the nitration of this compound derivatives?

Methodological Answer:

- Nitration Conditions: Use HNO3/H2SO4 (1:3 v/v) at 0–5°C. Monitor regioselectivity via HPLC (C18 column, acetonitrile/water gradient) .

- Intermediate Trapping: Quench reactions at intervals (5–30 min) with NaHCO3. Isolate nitro intermediates via flash chromatography .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict electrophilic attack at para positions (ΔG‡ ~25 kcal/mol) .

Q. How do structural modifications influence the physicochemical properties of this compound analogs?

Methodological Answer:

- Comparative XRD Analysis: Derivatives with cyclopentenyl substituents show reduced π–π stacking (e.g., 4.2 Å vs. 3.6 Å in anthracene analogs) .

- LogP Measurement: Shake-flask method with octanol/water partitioning. Electron-withdrawing groups (e.g., -NO2) increase hydrophilicity (LogP 1.2 vs. 2.5 for parent compound) .

- Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals melting point shifts (ΔTm ~20°C) for halogenated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.